An In-depth Technical Guide to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
An In-depth Technical Guide to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical characterization of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with predicted properties and generalized experimental protocols based on structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development who are interested in the pyrazino[2,3-b]pyrazine scaffold.
Chemical Properties
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of the pyrazine core in various biologically active molecules. The pyrazino[2,3-b]pyrazine scaffold, in particular, has been explored for its kinase inhibitory activities.[1][2]
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | Commercial Supplier |
| Molecular Weight | 225.05 g/mol | Commercial Supplier |
| CAS Number | 91225-51-3 | Commercial Supplier |
| Appearance | Solid (Predicted) | - |
| Melting Point | 170 °C | Commercial Supplier |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (Predicted); Soluble in organic solvents like DMSO, DMF (Predicted) | - |
| XLogP3 | 1.2 | Computed |
| Topological Polar Surface Area | 51.6 Ų | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a substituted 2,3-diaminopyrazine with a bromo-substituted 1,2-dicarbonyl compound, followed by methylation. Alternatively, a pre-methylated diaminopyrazine could be used. A generalized reaction scheme is presented below.
Caption: Proposed synthetic pathway for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine.
General Experimental Protocol for Condensation
This protocol is a generalized procedure based on the synthesis of similar pyrazino[2,3-b]pyrazine systems.
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Reactant Preparation: Dissolve equimolar amounts of the 2,3-diaminopyrazine derivative and the 1,2-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
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Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
General Experimental Protocol for Bromination
This is a generalized protocol for the bromination of an aromatic heterocycle.
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Reactant Preparation: Dissolve the pyrazino[2,3-b]pyrazine precursor in a suitable solvent (e.g., chloroform or acetic acid).
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Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) or bromine in a controlled manner. The reaction may require an initiator like AIBN or UV light if a radical mechanism is involved.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
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Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary. Extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Detailed experimental spectral data for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine are not publicly available. The following sections provide predicted spectral characteristics based on the structure of the molecule and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrazine rings and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the pyrazine nitrogens and the bromine atom.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazino[2,3-b]pyrazine core and the methyl group. The carbon atom attached to the bromine will be significantly shifted downfield.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the heterocyclic core, and a C-Br stretching vibration at lower wavenumbers.
Potential Applications and Signaling Pathways
The pyrazino[2,3-b]pyrazine core is a known scaffold for kinase inhibitors. For instance, derivatives of pyrazino[2,3-b]pyrazine-2-one have been investigated as mTOR kinase inhibitors.[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
